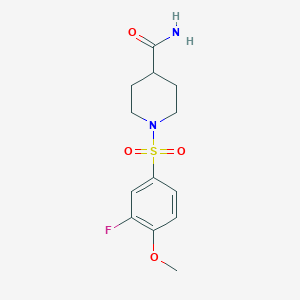![molecular formula C24H24O4 B263285 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione](/img/structure/B263285.png)
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione is a complex organic compound with the molecular formula C24H24O4 and a molecular weight of 376.45 g/mol . This compound features a naphthoquinone core, which is a common structural motif in various biologically active molecules. The presence of the 1,3-dioxane ring and the phenyl group adds to its structural complexity and potential reactivity.
准备方法
The synthesis of 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3-dioxane ring, which can be achieved through the condensation of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions . The resulting 1,3-dioxane derivative is then subjected to further functionalization to introduce the phenyl and methyl groups.
The naphthoquinone core can be synthesized separately through oxidation reactions of naphthalene derivatives. The final step involves coupling the functionalized 1,3-dioxane derivative with the naphthoquinone core under suitable conditions, such as using a Lewis acid catalyst to facilitate the reaction .
化学反应分析
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The phenyl group and the 1,3-dioxane ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
科学研究应用
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione involves its interaction with biological molecules. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its potential use in anticancer and antimicrobial applications. The compound may also interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
相似化合物的比较
Similar compounds to 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione include other naphthoquinone derivatives and compounds with 1,3-dioxane rings. Examples include:
Menadione: A simple naphthoquinone derivative known for its vitamin K activity.
Plumbagin: A naturally occurring naphthoquinone with anticancer properties.
1,3-Dioxane derivatives: Compounds like 1,3-dioxane-5-carboxylic acid derivatives used in various chemical syntheses
属性
分子式 |
C24H24O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
2-[2-(5-methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C24H24O4/c1-23(2,19-13-20(25)17-11-7-8-12-18(17)21(19)26)22-27-14-24(3,15-28-22)16-9-5-4-6-10-16/h4-13,22H,14-15H2,1-3H3 |
InChI 键 |
QHUKZKWVEJOWLE-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
规范 SMILES |
CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)



![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)



![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B263245.png)
![2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline](/img/structure/B263246.png)
![4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE](/img/structure/B263247.png)
![N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide](/img/structure/B263249.png)
